7-Bromo-4-methylquinoline

Overview

Description

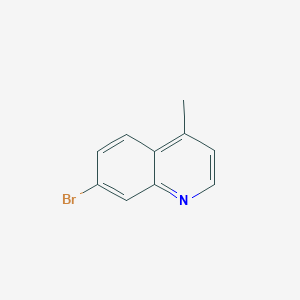

7-Bromo-4-methylquinoline is an organic compound with the molecular formula C10H8BrN. It belongs to the quinoline family, which is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of this compound-2-carboxylic acid or this compound-2-aldehyde.

Reduction: Formation of 7-bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

7-Bromo-4-methylquinoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the quinoline ring system play crucial roles in its interaction with biological targets, such as enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific derivative or application.

Comparison with Similar Compounds

4-Methylquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

7-Chloro-4-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

7-Bromoquinoline: Lacks the methyl group, which can influence its chemical properties and applications.

Uniqueness: 7-Bromo-4-methylquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and biological activity. The bromine atom enhances its ability to undergo nucleophilic substitution, while the methyl group can influence its electronic properties and interactions with biological targets.

Biological Activity

7-Bromo-4-methylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position and a methyl group at the 4-position of the quinoline ring. Its molecular formula is . The unique structural features of this compound enhance its reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine atom enhances its nucleophilic substitution capabilities, while the methyl group influences its electronic properties. This compound has been identified as a potential enzyme inhibitor and receptor modulator , which can lead to the modulation of enzymatic activity or receptor signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various quinoline derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance the antimicrobial efficacy compared to non-brominated analogs.

Antimalarial Activity

Research into related quinoline compounds has shown promising results in inhibiting Plasmodium falciparum. For example, derivatives with similar structures have been tested for their antimalarial activity, yielding IC50 values indicative of potent effects against drug-resistant strains . Although direct studies on this compound are sparse, its structural characteristics suggest it may also be effective.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of various quinoline derivatives on human cell lines (HepG2 and HeLa) found that certain modifications resulted in lower cytotoxicity while maintaining antimalarial activity. This highlights the potential for developing safer therapeutic agents based on the this compound scaffold .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Moderate antimicrobial properties |

| 4-Methylquinoline | Lacks halogen at position 7 | Less reactive than brominated analogs |

| 7-Bromoquinoline | Lacks methyl group at position 4 | Similar enzyme inhibition |

The comparative analysis illustrates that the unique combination of bromine and methyl groups in this compound enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name |

7-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMXSOARXXPPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621292 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141052-31-5 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.